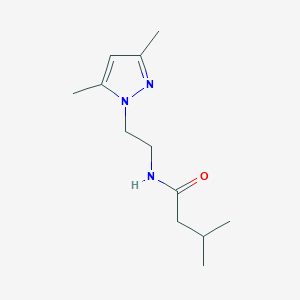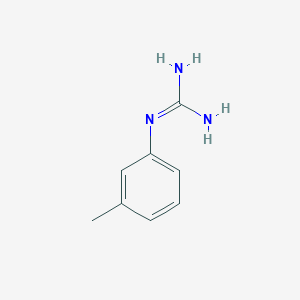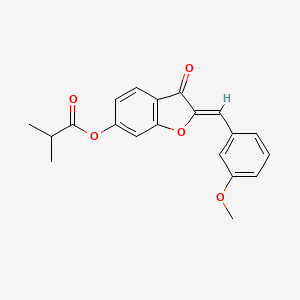![molecular formula C16H26N2O4 B2639663 Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate CAS No. 2411294-13-6](/img/structure/B2639663.png)
Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a tert-butyl group, a but-2-ynoylamino group, a methyl group, and a morpholine-4-carboxylate group. Tert-butyl groups are derived from butane and have the formula -C(CH3)3 . The but-2-ynoylamino group contains a triple bond, indicating it’s an alkyne, and it’s connected to an amino group. The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule . The but-2-ynoylamino group contains a triple bond, which would be linear and could introduce some rigidity into the molecule. The morpholine ring is a heterocycle that could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the different functional groups present. The tert-butyl group is generally quite unreactive, but the but-2-ynoylamino group could potentially participate in various reactions due to the presence of the triple bond and the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the different functional groups present. For example, the presence of the polar amino group and the morpholine ring could enhance the solubility of the compound in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-7-8-13(19)17-9-12-10-18(16(5,6)11-21-12)14(20)22-15(2,3)4/h12H,9-11H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLLXAQRPLNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CN(C(CO1)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2639582.png)
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2639584.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![N-[2-(2-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2639589.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)

![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)
